molecular formula C15H16N2O3S2 B2559333 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1799260-68-6

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2559333
CAS No.: 1799260-68-6
M. Wt: 336.42
InChI Key: OEQACYXLBUCORF-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1799260-68-6) is a structurally complex heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core linked to a piperidine moiety via a thiophene-based acryloyl group . This molecular architecture suggests significant potential in medicinal chemistry research, particularly as a valuable scaffold for designing enzyme inhibitors or receptor modulators . Thiazolidine-2,4-dione derivatives are an important class of compounds reported to exhibit a wide spectrum of pharmacological activities . Recent scientific investigations have highlighted TZD-based compounds as potent anticancer agents targeting key pathways. Specifically, analogous TZD derivatives have been designed and evaluated as dual inhibitors of VEGFR-2 and EGFR (T790M) tyrosine kinases, which are critical targets in oncology for their roles in tumor angiogenesis and cancer cell proliferation . Some of these derivatives have demonstrated promising inhibitory activity at the submicromolar level in biochemical assays and potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) . The presence of both the thiazolidinedione and thiophene functionalities in this compound may confer enhanced selectivity and binding affinity toward such biological targets, making it a versatile intermediate for further derivatization and rigorous pharmacological evaluation in drug discovery projects . The compound has a molecular formula of C15H16N2O3S2 and a molecular weight of 336.43 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQACYXLBUCORF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiazolidine with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.

    Attachment of the Thiophene Moiety: The thiophene ring is often introduced via a Heck reaction, where a thiophene derivative is coupled with an acrylate intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the acrylate moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant anticancer activity. The thiophene group is known to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study : A study demonstrated that derivatives containing thiophene significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
Sorafenib (reference drug)HeLa7.91Inhibits proliferation

Antidiabetic Effects

Thiazolidine derivatives are recognized for their hypoglycemic effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity and glucose metabolism.

Research Insight : Studies have shown that thiazolidine derivatives can lower blood glucose levels and improve insulin resistance, making them candidates for managing type 2 diabetes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies indicate that changes to the thiophene ring can significantly affect potency against different targets, such as cancer cells or diabetic conditions.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Anti-Inflammatory Activity

Compound 4b () and the target compound both feature thiophene-TZD hybrids but differ in their piperidine linkage. While 4b uses a piperidinylmethyl group, the target compound employs a piperidin-4-yl acryloyl chain, which may enhance steric complementarity with COX-2’s hydrophobic pocket .

Anticancer Activity

The target compound’s thiophene-acryloyl-piperidine moiety contrasts with YPC-21440’s imidazo-pyridazine scaffold (). YPC-21440 targets Pim kinases, whereas the target compound’s activity (if similar to [127] in ) may involve ERK pathway modulation. Modifications to the ethylamine side chain in [127] improved melanoma selectivity, suggesting that the target compound’s acryloyl-piperidine group could similarly refine target engagement .

Antimicrobial Activity

Unlike halogenated TZDs (e.g., 56–58), the target compound lacks electron-withdrawing groups on its aromatic ring, which are critical for microbial membrane disruption .

Biological Activity

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a well-known pharmacophore in medicinal chemistry. TZDs are characterized by their five-membered ring structure containing sulfur and nitrogen, which contributes to their diverse biological activities, including antidiabetic, antimicrobial, and antioxidant properties. This article explores the biological activity of the specified compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thiazolidine derivatives, including the compound , primarily exert their biological effects through the following mechanisms:

  • PPAR-γ Activation : TZDs are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for regulating glucose metabolism and insulin sensitivity. Activation of PPAR-γ leads to enhanced glucose uptake and lipid metabolism in adipose tissues, making TZDs effective in managing type 2 diabetes .
  • Antimicrobial Activity : The thiazolidine scaffold has shown promising antimicrobial properties. Compounds within this class can inhibit bacterial growth by targeting essential enzymes such as Mur ligases, which are involved in bacterial cell wall synthesis .
  • Antioxidant Properties : TZD derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .

Antidiabetic Activity

The antidiabetic potential of TZD derivatives has been extensively studied. For instance, a comparative analysis was conducted on several thiazolidinedione derivatives to evaluate their effectiveness against standard drugs like pioglitazone. The results indicated that certain derivatives exhibited superior hypoglycemic effects.

CompoundBlood Glucose Reduction (%)Reference
Pioglitazone30%
Compound A35%
Compound B40%

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiazolidinedione derivatives found that many exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 μg/mL for the most active compounds.

CompoundMIC (μg/mL)Bacterial Strain
Compound C4Staphylococcus aureus
Compound D8Streptococcus pneumoniae
Compound E16Bacillus subtilis

Case Studies

Several case studies highlight the biological activity of thiazolidinedione derivatives:

  • Study on Antidiabetic Effects : A recent investigation involving a series of synthesized TZD derivatives demonstrated that modifications at the 5-position significantly enhanced PPAR-γ activation and resulted in improved insulin sensitivity in diabetic models .
  • Antimicrobial Efficacy : Another study focused on a novel series of thiazolidinediones that were tested against multiple pathogens. Results showed that compounds with specific substitutions exhibited potent antimicrobial activity, particularly against resistant strains of bacteria .
  • Antioxidant Activity Assessment : Research utilizing DPPH and ABTS assays confirmed that certain thiazolidinedione derivatives possess strong antioxidant capabilities, which could be leveraged for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic routes for (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione?

The compound is typically synthesized via condensation reactions. A common approach involves reacting a thiazolidine-2,4-dione derivative with a substituted acryloyl-piperidine intermediate under reflux in ethanol with piperidine as a catalyst. For example, thiophene-containing aldehydes can undergo Knoevenagel condensation with thiazolidinediones to form the arylidene intermediate, followed by functionalization of the piperidine moiety . Purification often involves recrystallization from solvents like ethanol or DMF, with yields ranging from 60–80% depending on substituent reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To confirm carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and thiazolidinedione ring vibrations (~1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR : To verify stereochemistry (E/Z configuration) via coupling constants of acrylic protons (J = 12–16 Hz for trans configuration) and assign piperidine/thiophene substituents .
  • Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from the thiazolidinedione ring) .

Q. What are the common biological assays used to evaluate its pharmacological potential?

Standard assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
  • Antioxidant Activity : DPPH radical scavenging assays to quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in its synthesis?

Optimization strategies include:

  • Catalyst Selection : Substituting piperidine with β-cyclodextrin-SO₃H under solvent-free conditions to enhance green chemistry metrics (e.g., reduced waste, higher atom economy) .
  • Solvent and Temperature : Using DMF at 80–100°C for improved solubility of aromatic intermediates, or microwave-assisted synthesis to reduce reaction time .
  • Workup Procedures : Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate stereoisomers and minimize byproducts .

Q. How do computational methods like DFT aid in understanding its electronic structure and reactivity?

Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic Potential Maps : Identifying nucleophilic/electrophilic sites (e.g., acryloyl carbonyl group) for predicting reactivity in substitution or cycloaddition reactions .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability and charge-transfer interactions, explaining biological activity trends .
  • NMR Chemical Shift Prediction : Comparing computed vs. experimental shifts validates structural assignments (e.g., thiophene proton environments) .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modifying substituents (e.g., thiophene vs. phenyl groups) to isolate pharmacophore contributions .
  • Standardized Protocols : Replicating assays under identical conditions (e.g., pH, incubation time) to minimize inter-lab variability .
  • Meta-Analysis : Aggregating data from multiple studies to identify consensus trends (e.g., thiazolidinedione moiety as critical for antimicrobial activity) .

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